Home > Products > Screening Compounds P130701 > [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-6a,6b,9,9,12a-pentamethyl-2-methylidene-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-6a,6b,9,9,12a-pentamethyl-2-methylidene-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate -

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-6a,6b,9,9,12a-pentamethyl-2-methylidene-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Catalog Number: EVT-14041861
CAS Number:
Molecular Formula: C54H84O22
Molecular Weight: 1085.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-6a,6b,9,9,12a-pentamethyl-2-methylidene-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a complex organic molecule with significant potential in medicinal chemistry. This article provides a comprehensive analysis of its synthesis methods, molecular structure and properties, chemical reactions involved in its formation and application in scientific research.

Source and Classification

The compound belongs to the class of glycosides, which are compounds formed from a sugar and another functional group via a glycosidic bond. It is characterized by multiple hydroxyl groups and a complex stereochemistry that contributes to its biological activity.

Synthesis Analysis

Methods

The synthesis of complex organic compounds like this one often involves several strategies:

  1. Retrosynthetic Analysis: This approach breaks down the target molecule into simpler precursor structures. For this compound:
    • Identify key functional groups and stereocenters.
    • Plan synthetic routes that utilize known reactions to construct these features.
  2. Computer-Assisted Synthesis: Recent advancements in computational chemistry allow for the design of synthetic pathways using machine learning algorithms. Tools such as Chematica and ARChem Route Designer can predict viable synthesis routes by analyzing reaction databases and proposing efficient pathways based on known chemical transformations .
  3. Traditional Organic Synthesis Techniques: Techniques such as:
    • Reactions involving protecting groups to ensure selective reactions at specific sites.
    • Coupling reactions to form glycosidic bonds between sugar moieties.

Technical Details

The synthesis may involve multiple steps including:

  • Protection of hydroxyl groups.
  • Formation of glycosidic linkages.
  • Deprotection steps to yield the final compound.
Molecular Structure Analysis

Structure

The molecular structure consists of several sugar units linked through glycosidic bonds with various functional groups attached. The stereochemistry is crucial for its biological activity:

  • The compound has multiple chiral centers which are indicated by the (S) and (R) notations.

Data

Key structural data may include:

  • Molecular formula: C₃₁H₅₄O₁₈
  • Molecular weight: Approximately 658 g/mol
  • Stereochemical configuration: Defined by the specific arrangement of atoms around chiral centers.
Chemical Reactions Analysis

Reactions

The synthesis involves various types of organic reactions:

  1. Acetylation: Introduction of acetyl groups to hydroxyl functionalities.
  2. Hydrolysis: Potential breakdown of glycosidic bonds under certain conditions.
  3. Reductive reactions: Modifications to alter functional groups or reduce double bonds.

Technical Details

Understanding the mechanisms behind these reactions is essential for optimizing yield and purity. Reaction conditions such as temperature and pH can significantly influence outcomes.

Mechanism of Action

Process

The mechanism of action for this compound likely involves interactions with biological targets such as enzymes or receptors. The presence of multiple hydroxyl groups suggests potential for hydrogen bonding and molecular recognition processes.

Data

Experimental studies may reveal:

  • Binding affinities to specific proteins or enzymes.
  • Effects on cellular pathways or metabolic processes.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in polar solvents like water due to its hydroxyl groups.

Chemical Properties

  • Stability: Sensitive to hydrolysis; requires careful storage conditions.
  • Reactivity: Can undergo oxidation or reduction depending on reaction conditions.

Relevant analytical techniques such as NMR spectroscopy and mass spectrometry can be employed to confirm structure and purity .

Applications

This compound has potential applications in various fields:

  1. Pharmaceuticals: As a lead compound for drug development targeting specific diseases.
  2. Biochemistry: Used in studies involving carbohydrate metabolism or enzyme activity.
  3. Material Science: Potential use in developing biocompatible materials due to its structural properties.

Properties

Product Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-6a,6b,9,9,12a-pentamethyl-2-methylidene-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-6a,6b,9,9,12a-pentamethyl-2-methylidene-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Molecular Formula

C54H84O22

Molecular Weight

1085.2 g/mol

InChI

InChI=1S/C54H84O22/c1-23-11-16-54(18-17-52(7)26(27(54)19-23)9-10-32-51(6)14-13-33(50(4,5)31(51)12-15-53(32,52)8)74-46-40(63)35(58)28(56)20-69-46)49(67)76-48-42(65)38(61)36(59)29(72-48)21-70-45-43(66)39(62)44(30(73-45)22-68-25(3)55)75-47-41(64)37(60)34(57)24(2)71-47/h9,24,27-48,56-66H,1,10-22H2,2-8H3/t24-,27-,28-,29+,30+,31?,32?,33-,34-,35-,36+,37+,38-,39+,40+,41+,42+,43+,44+,45+,46-,47-,48-,51-,52+,53+,54-/m0/s1

InChI Key

XPCKJVBBSBPFQL-HLRHXLFXSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(=C)CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)O)C)O)O)O)COC(=O)C)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CCC(=C)C[C@H]4C6=CCC7[C@]8(CC[C@@H](C(C8CC[C@]7([C@@]6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)O)O)O)COC(=O)C)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.